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molecular formula C13H19N3O3 B2545466 n-(3-Morpholinopropyl)-2-nitroaniline CAS No. 34108-89-9

n-(3-Morpholinopropyl)-2-nitroaniline

Cat. No. B2545466
M. Wt: 265.313
InChI Key: AODTVISKBZJMJU-UHFFFAOYSA-N
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Patent
US06204264B1

Procedure details

N-(3-Aminopropyl)morpholine (1.04 ml) was added to a solution containing 2-chloronitrobenzene (1.005 g) in pyridine (0.78 ml), and stirred for 14 hours at 130° C. Toluene was added to the reaction mixture and concentrated. The residue, with ethyl acetate added thereto, was extracted with 1N hydrochloric acid aqueous solution. The extract was alkalified with 1N sodium hydroxide aqueous solution and extracted with ethyl acetate. The extract was washed with saturated brine, dried over sodium sulfate anhydride, and concentrated, thereby yielding the entitled compound (1.217 g) as orange oil.
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
1.005 g
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH2:10][CH2:9][O:8][CH2:7][CH2:6]1.Cl[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[N+:18]([O-:20])=[O:19].C1(C)C=CC=CC=1>N1C=CC=CC=1>[O:8]1[CH2:9][CH2:10][N:5]([CH2:4][CH2:3][CH2:2][NH:1][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=2[N+:18]([O-:20])=[O:19])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1.04 mL
Type
reactant
Smiles
NCCCN1CCOCC1
Step Two
Name
Quantity
1.005 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
0.78 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
stirred for 14 hours at 130° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
The residue, with ethyl acetate added
EXTRACTION
Type
EXTRACTION
Details
was extracted with 1N hydrochloric acid aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The extract was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate anhydride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
O1CCN(CC1)CCCNC1=C(C=CC=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.217 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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